![molecular formula C25H22N6O B2354727 N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide CAS No. 881083-44-9](/img/structure/B2354727.png)
N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and studied for their promising antiviral activity .
Synthesis Analysis
The synthesis of related compounds, 3H-pyrimidin-4-ones, involves the synthetic elaboration of readily available α-substituted β-ketoesters that, upon transformation into the corresponding acyl enamines, have been cyclized to give 6H-1,3-oxazin-6-ones .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as 3H-pyrimidin-4-ones have been synthesized through a series of reactions involving α-substituted β-ketoesters .
科学的研究の応用
Synthesis and Antimicrobial Activity
A key area of research for compounds related to N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide involves the synthesis of novel heterocyclic compounds that exhibit significant antimicrobial activity. Such compounds have been synthesized through various methods and evaluated for their efficacy against a range of bacterial strains. The synthesis of these compounds often leads to the discovery of potent antibacterial agents, with some showing greater effectiveness than standard treatments in preliminary studies (Fatehia & K. Mohamed, 2010).
Anticancer Potentials
Another significant application of these compounds is in the field of cancer research, where they are explored for their anticancer potentials. Various derivatives have been designed, synthesized, and assessed for their ability to inhibit cancer cell growth across different cancer cell lines, including prostate adenocarcinoma, liver carcinoma, and colorectal carcinoma. Some of these compounds have demonstrated high levels of inhibitory action, making them promising candidates for further exploration as anticancer agents (A. Ghoneim, A. F. El-Farargy, & R. B. Bakr, 2020).
Photocatalytic Applications
Research has also explored the photocatalytic applications of related compounds, particularly in the context of hydrogen production from water under visible light. Such studies aim to develop efficient and stable photocatalysts that can facilitate hydrogen generation, a clean and renewable energy source, by leveraging the unique photophysical properties of these compounds. This research represents a crucial step toward the practical application of photocatalytic water splitting as a sustainable energy solution (Sukhen Bala et al., 2014).
Antitumor and EGFR-TK Inhibition
Further investigations into the antitumor activities of related compounds have included their synthesis and evaluation as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors. These studies are critical in the search for novel therapeutic agents capable of targeting specific molecular pathways involved in cancer progression. Some compounds have shown promising results in inhibiting EGFR-TK, offering potential pathways for the development of targeted cancer therapies (M. Abdelgawad, R. B. Bakr, Olla A Alkhoja, & Wafaa R. Mohamed, 2016).
作用機序
特性
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-16-10-11-20(12-17(16)2)31-25-22(14-28-31)24(26-15-27-25)30-29-23(32)13-19-8-5-7-18-6-3-4-9-21(18)19/h3-12,14-15H,13H2,1-2H3,(H,29,32)(H,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGVUHALWHBGDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


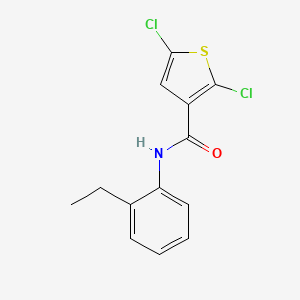
![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)
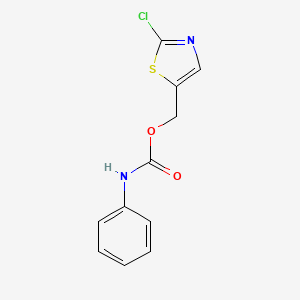

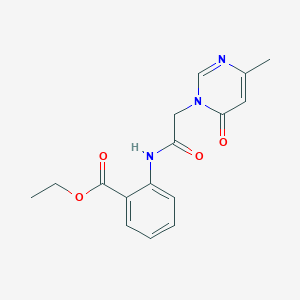
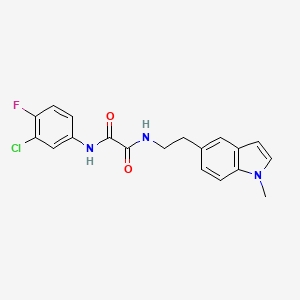
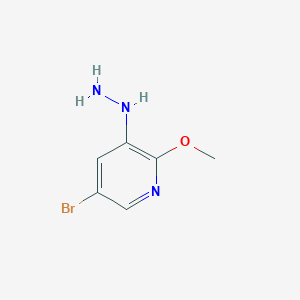
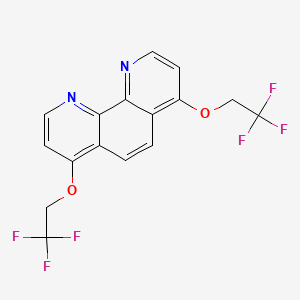
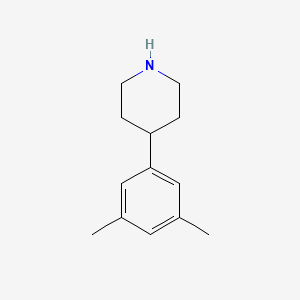
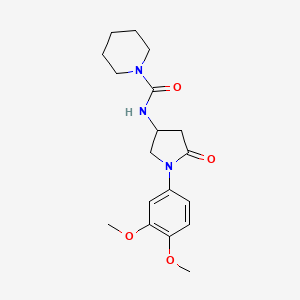
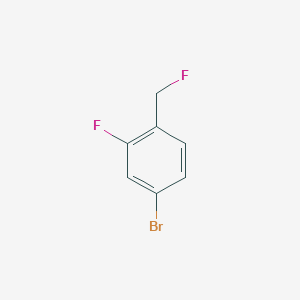
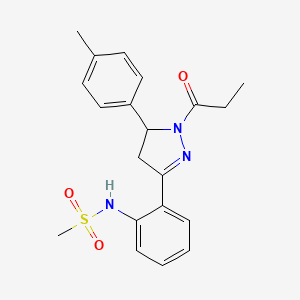
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2354667.png)